Norcarnitine tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norcarnitine tert-Butyl Ester is a derivative of norcarnitine, which is a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. The tert-butyl ester form is often used in synthetic chemistry as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norcarnitine tert-Butyl Ester can be synthesized through the esterification of norcarnitine with tert-butyl alcohol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Norcarnitine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Norcarnitine.
Reduction: Norcarnitine alcohol.
Substitution: Various substituted norcarnitine derivatives depending on the nucleophile used.
Scientific Research Applications
Norcarnitine tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in multi-step organic syntheses.
Biology: Studied for its role in fatty acid metabolism and potential therapeutic applications in metabolic disorders.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross cell membranes.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Norcarnitine tert-Butyl Ester involves its hydrolysis to release norcarnitine, which then participates in the transport of fatty acids into the mitochondria. This process is essential for the production of energy in cells. The tert-butyl ester group acts as a protecting group, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Carnitine: A naturally occurring compound with a similar role in fatty acid transport.
Acetylcarnitine: An acetylated form of carnitine with additional roles in cellular metabolism.
Propionylcarnitine: A propionylated form of carnitine with unique metabolic functions.
Uniqueness
Norcarnitine tert-Butyl Ester is unique due to its stability and ease of removal as a protecting group, making it highly valuable in synthetic chemistry. Its ability to release norcarnitine upon hydrolysis also adds to its versatility in biological and medical applications .
Properties
CAS No. |
104572-14-7 |
---|---|
Molecular Formula |
C₁₀H₂₁NO₃ |
Molecular Weight |
203.28 |
Synonyms |
(-)-Norcarnitine tert-Butyl Ester; (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.